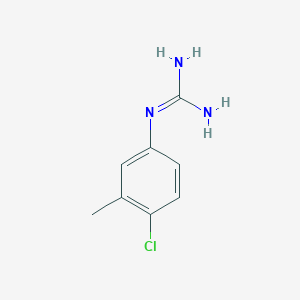![molecular formula C16H11F3O3 B13702142 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid is a compound with the molecular formula C10H7F3O3 and a molecular weight of 232.16 g/mol . It is a solid at room temperature and is primarily used for research purposes . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to another phenyl ring through a propanoic acid moiety.
Preparation Methods
The synthesis of 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Chemical Reactions Analysis
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in its boronic acid functionality.
2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid: This compound has a similar trifluoromethyl-phenyl structure but includes additional functional groups like thiazole and phenoxy acetic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11F3O3 |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
2-oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(20)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
NRVNDVXJQYGPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



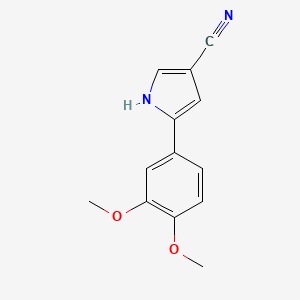
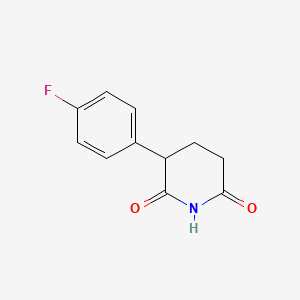
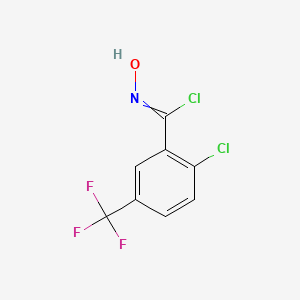
![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)
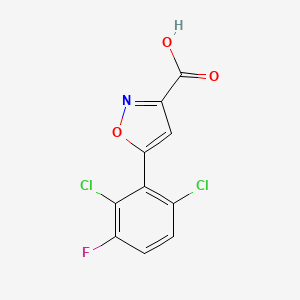

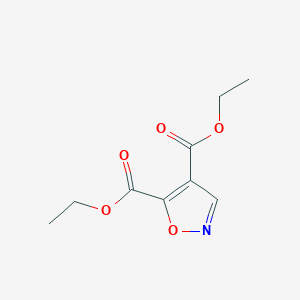
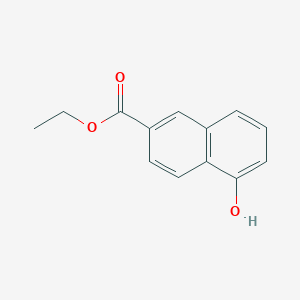
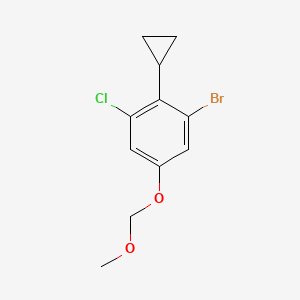
![4-((6,7-Dihydro-3H-benzofuro[5,6-d]imidazol-2-yl)oxy)-3-methylpicolinic acid](/img/structure/B13702121.png)
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)

